2-Chloro-4-(3,5-dimethylphenyl)-1-butene
Overview
Description
2-Chloro-4-(3,5-dimethylphenyl)-1-butene is an organic compound characterized by the presence of a chloro group and a dimethylphenyl group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,5-dimethylphenyl)-1-butene typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with 2-chloro-1-butene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,5-dimethylphenyl)-1-butene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 4-(3,5-dimethylphenyl)-1-butene.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 2-chloro-4-(3,5-dimethylphenyl)butan-1-ol or 2-chloro-4-(3,5-dimethylphenyl)butan-2-one.
Reduction: Formation of 4-(3,5-dimethylphenyl)-1-butene.
Substitution: Formation of 2-hydroxy-4-(3,5-dimethylphenyl)-1-butene or 2-amino-4-(3,5-dimethylphenyl)-1-butene.
Scientific Research Applications
2-Chloro-4-(3,5-dimethylphenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,5-dimethylphenyl)-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the dimethylphenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-phenyl-1-butene: Similar structure but lacks the dimethyl groups on the phenyl ring.
4-(3,5-Dimethylphenyl)-1-butene: Similar structure but lacks the chloro group.
2-Bromo-4-(3,5-dimethylphenyl)-1-butene: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-4-(3,5-dimethylphenyl)-1-butene is unique due to the presence of both the chloro group and the dimethylphenyl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-3,5-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9-6-10(2)8-12(7-9)5-4-11(3)13/h6-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGZBMOXZAQTSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251468 | |
Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601251468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-25-4 | |
Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601251468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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